Product packaging for Aerucyclamide D(Cat. No.:)

Aerucyclamide D

Cat. No.: B1265127
M. Wt: 586.8 g/mol
InChI Key: MLBROOJXUZKDHY-PKPICYNOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aerucyclamide D is a cyclic ribosomally synthesized and post-translationally modified peptide (RiPP) cyanobactin naturally produced by the cyanobacterium Microcystis aeruginosa . This compound is part of the aerucyclamide family, characterized by a macrocyclic structure incorporating thiazoline and thiazole heterocyclic rings, which contribute to its bioactivity and conformational properties . The molecular formula for this compound is C 26 H 30 N 6 O 4 S 3 . This compound exhibits significant biological activity in pharmacological screening, demonstrating potent antimalarial activity against the chloroquine-resistant K1 strain of Plasmodium falciparum (IC 50 = 6.3 µM) and moderate cytotoxicity against Trypanosoma brucei rhodesiense (IC 50 = 50.1 µM) . The presence of rigid heterocycles in its structure is known to reduce conformational flexibility, which is likely critical for its selective binding to biological targets . The biosynthesis of this compound occurs via a ribosomal pathway, involving a precursor peptide that is subsequently modified by heterocyclization and proteolytic enzymes . Application Note: this compound is a valuable chemical tool for researchers investigating novel therapeutic agents against parasitic diseases and for studying the structure-activity relationships of complex cyanobacterial natural products. Please Note: This product is intended for Research Use Only (RUO) and is not approved for human consumption, or for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30N6O4S3 B1265127 Aerucyclamide D

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H30N6O4S3

Molecular Weight

586.8 g/mol

IUPAC Name

(1R,4S,7R,8S,18S)-4-benzyl-7-methyl-18-(2-methylsulfanylethyl)-6-oxa-13,20-dithia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-5(24),12(23),14,19(22)-tetraene-2,9,16-trione

InChI

InChI=1S/C26H30N6O4S3/c1-14-21-24(35)27-11-20-28-18(12-38-20)22(33)29-16(8-9-37-2)26-31-19(13-39-26)23(34)30-17(25(32-21)36-14)10-15-6-4-3-5-7-15/h3-7,12,14,16-17,19,21H,8-11,13H2,1-2H3,(H,27,35)(H,29,33)(H,30,34)/t14-,16+,17+,19+,21+/m1/s1

InChI Key

MLBROOJXUZKDHY-PKPICYNOSA-N

Isomeric SMILES

C[C@@H]1[C@H]2C(=O)NCC3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H](CS4)C(=O)N[C@H](C(=N2)O1)CC5=CC=CC=C5)CCSC

Canonical SMILES

CC1C2C(=O)NCC3=NC(=CS3)C(=O)NC(C4=NC(CS4)C(=O)NC(C(=N2)O1)CC5=CC=CC=C5)CCSC

Synonyms

aerucyclamide D

Origin of Product

United States

Comparison with Similar Compounds

Aerucyclamide Family Members

The aerucyclamide family (A–D) shares a ribosomal biosynthesis origin but differs in heterocyclic motifs and side-chain modifications:

Compound Key Structural Features Antiplasmodial IC50 (µM) Antitrypanosomal IC50 (µM) Cytotoxicity (L6 Cells, IC50 µM)
Aerucyclamide A Thiazoline, oxazole 5.0 >168 >168
Aerucyclamide B Thiazole, oxazole 0.7 >168 120
Aerucyclamide C Thiazole, O-acylated threonine 2.3 9.2 106
Aerucyclamide D Thiazole, modified O-acylated residue 6.3 N/A >168

Key Findings :

  • Bioactivity: Aerucyclamide B is the most potent antiplasmodial agent (IC50 = 0.7 µM), while aerucyclamide C shows selective antitrypanosomal activity (IC50 = 9.2 µM) . The reduction of thiazole to thiazoline (A vs. B) decreases antiplasmodial potency by an order of magnitude .
  • Structural Impact: The O-acylated threonine in aerucyclamide C and D enhances stability against hydrolysis compared to microcyclamides, which are non-ribosomal hydrolysis products .

Microcyclamides

Microcyclamides, initially misclassified as ribosomal peptides, are now recognized as hydrolysis derivatives of aerucyclamides. For example:

  • Microcyclamide 7806A : Derived from acidic hydrolysis of aerucyclamide C, lacks bioactivity due to the loss of heterocyclic motifs .
  • Microcyclamide MZ602 : Exhibits mild cytotoxicity (20% inhibition at 83 µM) against Molt4 leukemia cells, contrasting with this compound’s negligible cytotoxicity .

Cyanopeptolins and Other Cyanobacterial Peptides

  • It inhibits aminopeptidase (32.9% inhibition at 1 µM) more effectively than aerucyclamide A (29% inhibition at 10 µM) .
  • Balgacyclamides: Antiparasitic cyanopeptides with unrelated biosynthetic pathways but comparable IC50 values (~1–10 µM range) to aerucyclamides .

Environmental and Toxicological Profiles

Degradation and Environmental Persistence

This compound is degraded by Paucibacter toxinivorans 2C20, a bacterial strain that also degrades microcystins and anabaenopeptins. Its degradation follows first-order kinetics, with a half-life shorter than that of microcystins under similar conditions .

Ecotoxicology

  • Crustacean Toxicity: Aerucyclamide C has low toxicity in Thamnocephalus platyurus (LC50 = 70.5 µM), while this compound’s ecotoxicological data remain underexplored .

Q & A

Basic Research Questions

Q. How is Aerucyclamide D structurally characterized in current research, and what analytical techniques are most reliable for its identification?

  • Methodological Answer : this compound is typically characterized using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). NMR (1D and 2D experiments like COSY, HSQC, and HMBC) resolves its cyclic peptide structure, while HRMS confirms molecular mass. Liquid chromatography (LC-MS) is critical for purity assessment and distinguishing it from analogs . Cross-validate findings with X-ray crystallography if crystalline forms are obtainable .

Q. What experimental protocols are commonly used for the isolation of this compound from natural sources?

  • Methodological Answer : Isolation involves solvent extraction (e.g., methanol/ethyl acetate) followed by fractionation via column chromatography (silica gel or Sephadex LH-20). Final purification employs reverse-phase HPLC with a C18 column. Include bioactivity-guided fractionation to prioritize fractions showing target activity (e.g., antimicrobial assays) .

Q. How do researchers establish baseline bioactivity profiles for this compound?

  • Methodological Answer : Use in vitro assays such as MIC (minimum inhibitory concentration) tests for antimicrobial activity, cytotoxicity assays (e.g., MTT on cancer cell lines), and enzyme inhibition studies. Standardize protocols using positive controls (e.g., ampicillin for antibacterial assays) and replicate experiments to account for biological variability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct meta-analysis of existing data to identify variables like source organism, extraction methods, or assay conditions. Replicate conflicting studies under controlled parameters. Use statistical tools (e.g., ANOVA with post-hoc tests) to isolate confounding factors. Cross-reference with structural analogs to determine structure-activity relationships (SAR) .

Q. How can in silico modeling improve the understanding of this compound’s mechanism of action?

  • Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., bacterial ribosomes). Validate predictions via mutagenesis studies or surface plasmon resonance (SPR) to measure binding kinetics. Combine with transcriptomic/proteomic data to map downstream effects .

Q. What experimental designs address low yield challenges in this compound synthesis?

  • Methodological Answer : Optimize heterologous expression systems (e.g., E. coli with modified non-ribosomal peptide synthetase pathways) for scalable production. Use response surface methodology (RSM) to test variables like pH, temperature, and precursor concentrations. Compare with solid-phase peptide synthesis (SPPS) for small-scale, high-purity yields .

Q. How do researchers validate the ecological role of this compound in its native organism?

  • Methodological Answer : Employ gene knockout models (e.g., CRISPR-Cas9) to disrupt this compound biosynthesis in the source organism (e.g., cyanobacteria). Monitor survival rates under stress conditions (e.g., predation, UV exposure). Pair with metabolomic profiling to identify compensatory pathways .

Methodological Frameworks and Best Practices

  • Data Reliability : Ensure reproducibility by documenting protocols in detail (e.g., MIAMI guidelines for natural product research) and depositing raw data in public repositories like Zenodo .
  • Ethical Compliance : Address biosafety concerns (e.g., NIH Guidelines for recombinant DNA) and ethical sourcing of biological materials .
  • Statistical Rigor : Use power analysis to determine sample sizes and apply corrections for multiple comparisons (e.g., Bonferroni) in bioactivity studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.